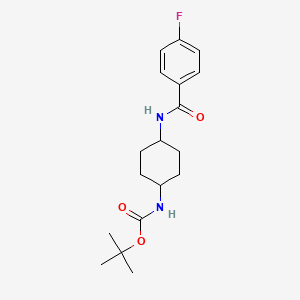

tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate” is a chemical compound with the molecular formula C18H25FN2O3 . It is a specialized compound and may be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 25 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 336.401 Da and the monoisotopic mass is 336.184906 Da .Aplicaciones Científicas De Investigación

Intermediate in Synthesis of Biologically Active Compounds : Tert-butyl derivatives, such as tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, are important intermediates in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for such compounds has been developed, which is crucial for pharmaceutical research and development (Bingbing Zhao et al., 2017).

Stereoselective Synthesis of Factor Xa Inhibitors : The efficient stereoselective synthesis of tert-butyl derivatives has been described for preparing key intermediates in the synthesis of Factor Xa inhibitors. This process involves controlling stereochemistry through reactions like the Mitsunobu reaction and base-catalyzed epimerization (Xin Wang et al., 2017).

Intermediate in Enantioselective Synthesis of Carbocyclic Analogues : Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a tert-butyl derivative, serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing to the development of nucleotide analogues (M. Ober et al., 2004).

Formation of Blue Emissive Nanofibers for Sensory Materials : Tert-butyl derivatives like tert-butyl carbazole have been utilized to synthesize strong blue emissive nanofibers, which can detect volatile acid vapors. These findings are significant in the development of advanced sensory materials for environmental monitoring (Jiabao Sun et al., 2015).

Metalation and Alkylation in Organic Synthesis : Studies have shown that tert-butyl carbamate derivatives of aminomethyltrialkylsilanes undergo efficient metalation and alkylation between nitrogen and silicon. This process is instrumental in preparing α-functionalized α-amino silanes, expanding the toolkit for organic synthesis (S. Sieburth et al., 1996).

Cytotoxicity Studies in Platinum(IV) Complexes : Research on platinum(IV) complexes with tert-butyl carbamate has revealed insights into their synthesis, characterization, and cytotoxicity. This research provides a foundation for developing novel anticancer drugs (Justin J. Wilson & S. Lippard, 2011).

Chemoselective Transformation in Amino Protecting Groups : Tert-butyl derivatives have been used in the chemoselective transformation of amino protecting groups, a critical step in peptide synthesis and modification of amino acids (M. Sakaitani & Y. Ohfune, 1990).

Mecanismo De Acción

The mechanism of action for “tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate” is not specified in the search results. This is likely because the compound is used in a variety of contexts, and its mechanism of action would depend on the specific chemical reaction or process it’s being used in .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-15-10-8-14(9-11-15)20-16(22)12-4-6-13(19)7-5-12/h4-7,14-15H,8-11H2,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPHSQSTZWJOPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801125764 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(4-fluorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801125764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286265-43-7 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(4-fluorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801125764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-butyl-N'-[(3-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B2424854.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylbenzimidazole](/img/structure/B2424855.png)

![2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2424857.png)

![4-[benzyl(methyl)amino]-6-methyl-N-(3-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2424858.png)

![2-Spiro[3.3]heptan-2-ylethanamine](/img/structure/B2424859.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424860.png)

![1-Azaspiro[3.7]undecan-2-one](/img/structure/B2424867.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-morpholinobenzamide](/img/structure/B2424869.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide](/img/structure/B2424875.png)